molecular formula C9H6F3IN2O B8726113 3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole

3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole

Cat. No. B8726113
M. Wt: 342.06 g/mol
InChI Key: TYHBDQFOYHMQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a solution of 3-iodo-5-(trifluoromethoxy)-1H-indazole (178 mg, 543 μmol) in THF (5 mL) at 0° C. was added KOtBu (85.2 mg, 760 μmol) and the mixture stirred at 0° C. for 30 min then MeI (108 mg, 47.5 μL, 760 μmol) was added. The reaction mixture was stirred at 0° C. for 30 min then warmed to 25° C. and stirred for 1.5 h. The reaction mixture was quenched with saturated ammonium chloride in water and extracted with dichloromethane (3×30 mL). The combined organics were dried over MgSO4 and concentrated to a clear oil. Purification by chromatography (40 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 20 min) gave 3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole (141 mg, 412 μmol, 76%) as a white solid. MS (M+H)+=342.8; 1H NMR (CDCl3) δ: 7.36-7.43 (m, 1H), 7.23-7.36 (m, 2H), 4.12 (s, 3H); LCMS ESI+ TIC MS showed 100% purity, [M+H]+=342.8. The regioisomer, 3-iodo-2-methyl-5-(trifluoromethoxy)-2H-indazole, (29 mg, 84.8 μmol, 16%) was also obtained as a waxy off-white solid.
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
85.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
47.5 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:11][C:12]([F:15])([F:14])[F:13])[CH:9]=2)[NH:4][N:3]=1.[CH3:16]C([O-])(C)C.[K+].CI>C1COCC1>[I:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:11][C:12]([F:14])([F:13])[F:15])[CH:9]=2)[N:4]([CH3:16])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
IC1=NNC2=CC=C(C=C12)OC(F)(F)F
Name
Quantity
85.2 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
47.5 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (40 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 20 min)
Duration
20 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NN(C2=CC=C(C=C12)OC(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 412 μmol
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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